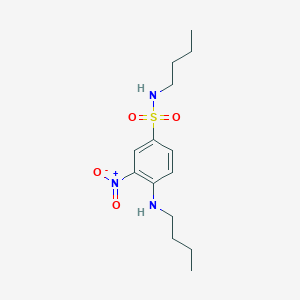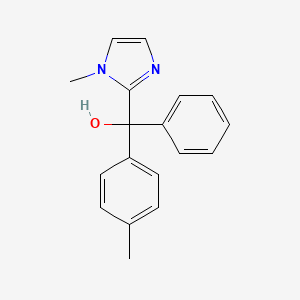![molecular formula C18H17ClN6O B4887540 1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPP and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPP is complex and involves multiple pathways. One of the primary mechanisms of action involves the binding of CPP to the NMDA receptor. This binding results in the modulation of the activity of the receptor and can lead to changes in the function of the cell. CPP has also been found to modulate the activity of other ion channels, including the AMPA receptor and the GABA receptor.
Biochemical and Physiological Effects
CPP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on ion channels, CPP has been found to modulate the activity of enzymes and receptors involved in neurotransmitter signaling. CPP has also been found to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CPP in lab experiments is its specificity for the NMDA receptor. This specificity allows researchers to study the function of this receptor in a more targeted way. However, there are also limitations to the use of CPP in lab experiments. For example, CPP has a relatively short half-life and may require repeated administration to maintain its effects. Additionally, CPP has a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving CPP. One area of interest is the development of new compounds that are structurally similar to CPP but have improved pharmacological properties. Another area of interest is the use of CPP in the development of new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the use of CPP as a tool for studying the function of other ion channels and receptors in cells.
Conclusion
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for the NMDA receptor makes it a valuable tool for studying the function of this receptor in cells. However, there are also limitations to the use of CPP in lab experiments, and ongoing research is needed to develop new compounds with improved pharmacological properties. Overall, CPP has the potential to be a valuable tool for advancing our understanding of the function of ion channels and receptors in cells.
Synthesemethoden
The synthesis of CPP involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is reacted with sodium azide to form 2-azido-5-chlorobenzoic acid. This intermediate is then reacted with phenylpiperazine and a reducing agent to form CPP. The overall synthesis of CPP is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPP as a tool for studying the function of ion channels in cells. CPP has been found to bind to a specific site on the NMDA receptor, which is a type of ion channel found in the brain. By binding to this site, CPP can modulate the activity of the NMDA receptor and provide insights into its function.
Eigenschaften
IUPAC Name |
[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-17-7-6-15(25-13-20-21-22-25)12-16(17)18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYPEOTHCFSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)

![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)

![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)